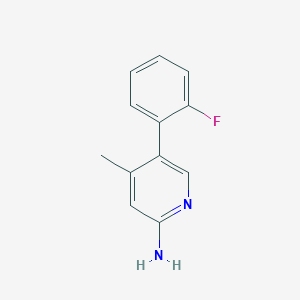
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-2-fluoro-1-nitrobenzene typically involves multiple steps, starting with the nitration of 4-(difluoromethyl)-2-fluorobenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form a nitroso or azo compound.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-(difluoromethyl)-2-fluoroaniline.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids such as aluminum chloride.
Major Products Formed:
Oxidation: Nitroso derivatives and azo compounds.
Reduction: Amines, such as 4-(difluoromethyl)-2-fluoroaniline.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, particularly in the design of new drugs.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 4-(difluoromethyl)-2-fluoro-1-nitrobenzene exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
4-(Difluoromethyl)-2-fluoro-1-nitrobenzene is unique due to its combination of difluoromethyl, fluorine, and nitro groups on the benzene ring. Similar compounds include:
4-(Difluoromethyl)benzonitrile: Lacks the nitro group.
4-(Difluoromethyl)-2-fluorobenzoic acid: Lacks the nitro group and has a carboxylic acid group instead.
4-(Difluoromethyl)aniline: Lacks the nitro group and has an amine group instead.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPEEJNSFMVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-chloro-[2,4'-bipyridine]-4-carboxylate](/img/structure/B7837687.png)


![[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride](/img/structure/B7837720.png)
![[2-(3,4-Dimethoxyphenyl)-1-ethoxyethylidene]azanium;chloride](/img/structure/B7837725.png)








